N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide
Description
This compound features a benzoxazinone core fused to a thiazole ring, with a methanesulfonamide substituent at the thiazole-2-position. The benzoxazinone moiety (2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) contributes to its planar aromatic system, while the thiazole ring enhances electronic delocalization.
Properties
IUPAC Name |
N-[4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-7-12(17)14-9-5-8(3-4-11(9)20-7)10-6-21-13(15-10)16-22(2,18)19/h3-7H,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTFDAACPURYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonamide-Thiazole Derivatives
Example Compound :
- N-(2-Thiazolyl)-benzenesulfonamide (from ): Features a thiazole ring directly linked to a benzenesulfonamide group.
Key Differences: The target compound’s benzoxazinone-thiazole fusion introduces rigidity and hydrogen-bonding capacity (via the 3-oxo group), which are absent in simpler thiazole-sulfonamides. The methanesulfonamide group may confer better solubility compared to bulkier benzenesulfonamide derivatives .
Sulfonylurea Herbicides
Example Compounds :
Key Differences: Sulfonylureas like metsulfuron-methyl rely on a urea bridge for herbicidal activity, whereas the target compound’s benzoxazinone-thiazole system may target different biological pathways. The absence of a triazine ring in the target compound reduces structural similarity to classical herbicides .
Triazole-Sulfonamide Derivatives
Example Compounds :
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Feature a triazole ring with sulfonyl and aryl substituents.
Key Differences: Triazole-thiones exhibit tautomerism, which influences their reactivity and spectral profiles.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison (IR Stretching Bands)
*Predicted based on analogous compounds.
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves multi-step reactions, akin to ’s methods for triazole-thiones (e.g., condensation, cyclization). The methanesulfonamide group may be introduced via nucleophilic substitution .
- Structure-Activity Relationships: The benzoxazinone-thiazole system distinguishes it from sulfonylureas (triazine-based) and simpler thiazole-sulfonamides. The 3-oxo group could enhance binding to enzymatic targets through hydrogen bonding.
- Spectral Analysis : Absence of C=S stretches in the target compound (unlike triazole-thiones) confirms structural divergence, while C=O and NH stretches align with hydrazinecarbothioamide precursors .
Biological Activity
N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide is a complex organic compound that belongs to a class of heterocycles known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazine ring fused with a thiazole moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 284.30 g/mol. The structural complexity allows for interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoxazine derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | ≤0.25 µg/mL |
| Compound B | Escherichia coli | ≤0.5 µg/mL |
| Compound C | Candida albicans | ≤0.25 µg/mL |
This data indicates that the compound can potentially be developed as an antimicrobial agent.
Anticancer Activity
Benzoxazine derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzoxazine derivative exhibited potent anticancer activity against human breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many benzoxazine derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation: These compounds can modulate receptor activity, influencing cellular responses.
- DNA Interaction: Some studies suggest that benzoxazines can intercalate with DNA, leading to genotoxic effects in rapidly dividing cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
